molecular formula C6H8BrN3O B569032 3-(4-bromo-1H-pyrazol-1-yl)propanamide CAS No. 1177349-02-8

3-(4-bromo-1H-pyrazol-1-yl)propanamide

Cat. No.: B569032
CAS No.: 1177349-02-8
M. Wt: 218.054
InChI Key: FOMDURNFVFITBG-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-pyrazol-1-yl)propanamide (CAS Number: 1177349-02-8) is a brominated pyrazole derivative with the molecular formula C6H8BrN3O and a molecular weight of 218.05 . This compound serves as a versatile chemical intermediate for the synthesis of novel pharmaceutical and biologically active compounds . Pyrazol-1-yl-propanamide scaffolds are of significant interest in medicinal chemistry, particularly in the development of Selective Androgen Receptor Degraders (SARDs) and pan-antagonists for targeting treatment-resistant prostate cancer . Furthermore, related pyrazole-propanamide derivatives have demonstrated promising neuroprotective properties in research models, suggesting potential applications in neuroscience for mitigating neuroapoptosis . This product is intended for research purposes as a synthetic building block. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMDURNFVFITBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672482
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177349-02-8
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry of 3 4 Bromo 1h Pyrazol 1 Yl Propanamide and Its Analogues

Established Synthetic Pathways for the 3-(4-bromo-1H-pyrazol-1-yl)propanamide Core

The construction of the fundamental this compound structure relies on well-documented synthetic strategies. These methods focus on the sequential or convergent formation of the pyrazole (B372694) ring and the propionamide (B166681) side chain, followed by specific functionalization.

Propionamide Linkage Formation Strategies

The formation of the propionamide linkage is a critical step in the synthesis of the title compound. One common approach involves the reaction of a pyrazole-containing amine with a suitable three-carbon acylating agent. For instance, N-alkylation of a substituted pyrazole with a propanamide precursor carrying a leaving group is a frequently employed method. nih.gov

Another strategy involves the Michael addition of a pyrazole to an acrylamide (B121943) derivative. This conjugate addition reaction forms the carbon-nitrogen bond at the N1 position of the pyrazole and establishes the propionamide backbone in a single, atom-economical step.

Furthermore, the synthesis can commence from a precursor already containing the propionamide moiety, which is then used to construct the pyrazole ring. For example, a β-keto-propanamide derivative can be reacted with a hydrazine (B178648) to form the pyrazole ring.

Pyrazole Ring Functionalization Approaches

Functionalization of the pyrazole ring is essential for creating a diverse range of analogues. mdpi.com Transition-metal-catalyzed cross-coupling reactions are powerful tools for introducing various substituents onto the pyrazole core. rsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the pyrazole ring, enabling the synthesis of a wide array of derivatives. rsc.org

Direct C-H functionalization has emerged as an efficient alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. rsc.org This approach allows for the direct introduction of functional groups onto the pyrazole ring in a single step, enhancing synthetic efficiency. rsc.org

The inherent tautomerism of the pyrazole ring can present challenges in achieving regioselectivity during functionalization. nih.gov However, by carefully selecting protecting groups and reaction conditions, specific isomers can be obtained. For example, N-alkylation is a common method for introducing substituents at the nitrogen atoms of the pyrazole ring. nih.gov

Halogenation Methods for the Pyrazole Moiety

Halogenation, particularly bromination, at the C4 position of the pyrazole ring is a key step in the synthesis of this compound. Electrophilic halogenating agents are commonly used for this purpose. Reagents such as N-bromosuccinimide (NBS) are effective for the direct bromination of the pyrazole ring. researchgate.netacs.org The reaction of pyrazoles with N-halosuccinimides can be carried out under mild conditions, often without the need for a catalyst, to produce 4-halopyrazoles in excellent yields. researchgate.net

The regioselectivity of halogenation is highly dependent on the substitution pattern of the pyrazole ring. In unsubstituted pyrazoles, halogenation typically occurs preferentially at the 4-position. researchgate.netresearchgate.net For pyrazoles where the 4-position is already substituted, halogenation can be directed to other positions, although this may require more forcing conditions. researchgate.net

Alternative halogenation methods include the use of elemental bromine or other brominating agents. The choice of reagent and reaction conditions can be optimized to achieve high yields and selectivity for the desired 4-bromo-pyrazole derivative.

Advanced Synthetic Methodologies for Enantiomerically Pure this compound Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure derivatives of this compound, which is often a prerequisite for biological applications.

Asymmetric Michael Addition Protocols

The asymmetric Michael addition is a powerful strategy for the enantioselective synthesis of chiral β-amino carbonyl compounds. capes.gov.br In the context of pyrazole derivatives, this reaction can be employed to introduce a chiral center in the propionamide side chain. The conjugate addition of a pyrazole to an α,β-unsaturated amide, catalyzed by a chiral catalyst, can afford the desired product with high enantioselectivity. metu.edu.trresearchgate.net

Organocatalysis has emerged as a particularly effective approach for asymmetric Michael additions. metu.edu.tr Chiral amines, squaramides, and other organocatalysts have been successfully utilized to promote the enantioselective addition of nucleophiles to Michael acceptors. metu.edu.trthieme-connect.com These methods offer the advantages of being metal-free, operationally simple, and often providing high levels of stereocontrol. thieme-connect.com

Chiral Catalyst Applications in Stereoselective Synthesis

Chiral catalysts play a pivotal role in the stereoselective synthesis of complex molecules, including pyrazole derivatives. mjcce.org.mk Both metal-based and organocatalytic systems have been developed to control the stereochemical outcome of key bond-forming reactions. thieme-connect.commjcce.org.mk

In the synthesis of enantiomerically enriched pyrazoles, chiral catalysts can be used in various transformations. For example, chiral N-heterocyclic carbenes (NHCs) have been employed to catalyze asymmetric cycloaddition reactions to construct chiral pyrazole frameworks. acs.orgacs.org These catalysts can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer. acs.org

Furthermore, chiral Lewis acids and Brønsted acids can be used to activate substrates and control the stereoselectivity of reactions such as Michael additions and aldol (B89426) reactions. researchgate.net The development of novel chiral catalysts continues to be an active area of research, providing new tools for the efficient and selective synthesis of chiral pyrazole-containing compounds. thieme-connect.commjcce.org.mk

Diazotization and Sandmeyer Reaction Approaches for Halogen Introduction

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts, utilizing copper salts as catalysts. wikipedia.orgyoutube.com This radical-nucleophilic aromatic substitution is initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. wikipedia.org The aryl radical then reacts with a halide from the copper(II) species to form the final aryl halide product, regenerating the copper(I) catalyst in the process. wikipedia.org

In the context of pyrazole chemistry, this approach is particularly useful for introducing a bromine atom at a specific position. For instance, the synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, an intermediate for various active compounds, can be accomplished by subjecting the corresponding 4-amino-1H-pyrazol-1-yl derivative to diazotization followed by a Sandmeyer reaction.

The diazotization step involves the treatment of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid, to form a diazonium salt. nih.gov These salts are important intermediates for preparing a variety of substituted aromatic compounds. nih.gov For the subsequent Sandmeyer bromination, copper(I) bromide (CuBr) is the most commonly used reagent. wikipedia.org

Research has also explored consecutive Pschorr and Sandmeyer reactions in pyrazole series. For example, diazonium halides derived from 2-amino-N-methyl-N-(1-phenyl-3-methyl-1H-pyrazol-5-yl)benzamide have been treated with classical Sandmeyer catalysts to yield halogenated spiro compounds. rsc.orgresearchgate.net

Derivatization and Scaffold Modification Synthetic Strategies

The core structure of pyrazol-1-yl-propanamide can be extensively modified to generate a library of analogues with diverse properties. These modifications can involve the introduction of various substituents on the pyrazole ring, alterations to the propanamide linker, and the construction of more complex bridged and fused ring systems.

Synthesis of Variously Substituted Pyrazol-1-yl-propanamides

A common strategy for the synthesis of variously substituted pyrazol-1-yl-propanamides involves the alkylation of a substituted pyrazole with a suitable electrophile. For example, a library of novel aryl pyrazol-1-yl-propanamides has been synthesized and characterized. jocpr.comacs.org In one approach, commercially available pyrazoles are alkylated with a key oxirane intermediate to afford a range of pyrazol-1-yl-propanamides. nih.gov

The introduction of substituents on the pyrazole ring can significantly influence the properties of the final compound. For instance, introducing a halogen on the pyrazole has been shown to increase the inhibitory activity of certain pyrazol-1-yl-propanamides in biological assays. nih.gov The synthesis of these substituted pyrazoles can be achieved through various methods, including the use of substituted hydrazines in the initial pyrazole ring formation.

Linkage Moiety Modifications in Pyrazol-1-yl-propanamide Scaffolds

For instance, studies have been conducted on N-propananilide derivatives bearing a pyrazole moiety. nih.gov In these syntheses, substituted anilines are first acylated with 3-chloropropionyl chloride, and the resulting intermediates are then reacted with pyrazole in a suitable solvent like DMF to form the final products. nih.gov This modular approach allows for the introduction of a wide variety of substituents on the anilide portion of the molecule, thereby modifying the properties of the linkage moiety.

Furthermore, research into 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, synthesized through a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one, highlights the possibility of incorporating multiple pyrazole units through the linker, creating more complex scaffold variations. researchgate.net

Computational Chemistry and Molecular Modeling of 3 4 Bromo 1h Pyrazol 1 Yl Propanamide Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, offering a detailed view of electron distribution and its implications for molecular stability and reactivity.

The first step in most computational analyses is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311+G**, are employed to locate the minimum energy conformation. nih.gov This process involves calculating the forces on each atom and adjusting their positions until the net force is negligible, resulting in a stable structure. For pyrazole (B372694) derivatives, these calculations can accurately predict bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net

Once the optimized geometry is obtained, the same level of theory can be used to calculate the molecule's vibrational frequencies. nih.gov These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is often compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy to validate the computational model. nih.gov A scaling factor is typically applied to the computed frequencies to correct for approximations in the method and to improve the correlation with experimental results. For instance, the deformation of the pyrazole ring has been theoretically observed at 640 cm⁻¹, closely matching the experimental value of 634 cm⁻¹.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Pyrazole Derivatives This table is illustrative, based on data reported for related pyrazole structures.

Vibrational ModeCalculated Frequency (cm⁻¹) (B3LYP)Experimental Frequency (cm⁻¹) (FT-IR)Reference
N-H Stretch~3500~3450 nih.gov
C=O Stretch (Amide)~1680~1640 researchgate.net
C=N Stretch (Pyrazole Ring)~1550~1530 nih.gov
Pyrazole Ring Deformation640634

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. nih.govresearchgate.net The HOMO, acting as an electron donor, is related to the molecule's ionization potential and its susceptibility to electrophilic attack. nih.gov Conversely, the LUMO acts as an electron acceptor, is related to electron affinity, and indicates the molecule's reactivity towards nucleophiles. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. nih.gov Molecules with a small gap are more polarizable and tend to be more reactive. nih.gov For pyrazole derivatives, the distribution of these orbitals is often spread across the pyrazole ring and adjacent conjugated systems. nih.govmdpi.com The introduction of substituents can modulate the HOMO and LUMO energy levels and, consequently, the energy gap and reactivity. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

Table 2: Global Reactivity Descriptors Derived from FMO Analysis This table provides representative data for pyrazole analogues.

DescriptorFormulaSignificanceTypical Value (eV) for Pyrazole-1Reference
HOMO Energy (EHOMO)-Electron-donating ability-6.150 nih.gov
LUMO Energy (ELUMO)-Electron-accepting ability-1.032 nih.gov
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity, kinetic stability5.118 nih.gov
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to electronic transfer2.559 nih.govmdpi.com
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency-3.591 mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunctions from DFT calculations into a more intuitive chemical language of lone pairs and bonds. nih.gov It provides a detailed picture of electron density distribution, atomic charges, and the stabilizing interactions arising from electron delocalization. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum mechanics is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations generate a trajectory of a molecule's motion by applying Newton's laws of motion, where forces are calculated using a classical force field. youtube.com This technique is particularly useful for flexible molecules like 3-(4-bromo-1H-pyrazol-1-yl)propanamide, which can adopt numerous conformations due to the rotatable bonds in the propanamide side chain.

By simulating the molecule's movement over nanoseconds or even microseconds, MD can map out the conformational landscape and identify the most populated and energetically favorable shapes. youtube.com This is crucial for understanding how the molecule might interact with a biological target, as the binding-competent conformation may not be the absolute lowest energy state. mdpi.com MD simulations on related polyamide systems have been used to investigate molecular structure and its influence on material properties, demonstrating the utility of this approach for amide-containing compounds. researchgate.netmdpi.com

Molecular Docking Studies for Ligand-Target Interaction Prediction

For pyrazole analogues with potential therapeutic applications, molecular docking is an essential computational technique. nih.gov Docking predicts the preferred orientation and binding affinity of a ligand (the small molecule) when it interacts with the active site of a target protein. researchgate.net This method is instrumental in screening virtual libraries of compounds to identify promising candidates for further development. ijpbs.com

The process involves placing the ligand in various positions and orientations within the protein's binding pocket and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. nih.gov Docking studies on numerous pyrazole derivatives have successfully predicted their interactions with a range of biological targets, including enzymes like tubulin, protein kinases, and DNA gyrase. mdpi.comnih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Alanine, Lysine) and π-stacking or hydrophobic interactions, which are critical for binding. mdpi.comnih.gov For example, a ferrocenyl-substituted pyrazole showed a binding energy of -9.6 kcal/mol with the DNA gyrase enzyme, indicating a strong potential interaction. nih.gov

Table 3: Example Docking Scores for Pyrazole Derivatives Against Various Protein Targets

Pyrazole Analogue TypeProtein TargetPredicted Binding Energy (kcal/mol)Reference
Pyrazole-Thiadiazole DerivativeVEGFR-2 (2QU5)-10.09 researchgate.net
Pyrazole-Thiadiazole DerivativeCDK2 (2VTO)-10.35 researchgate.net
Pyrazole-Chalcone ConjugateTubulin-7.22 mdpi.com
Ferrocenyl-Substituted PyrazoleDNA Gyrase (6QX2)-9.6 nih.gov

Computational Prediction of Spectroscopic Parameters (e.g., GIAO/B3LYP NMR Chemical Shifts)

Computational methods can also predict spectroscopic parameters, providing a powerful tool for structure verification and elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.orgnih.gov

By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N), it is possible to predict the NMR spectrum of a molecule. nih.gov These theoretical chemical shifts can then be compared to experimental data to confirm the proposed structure, assign signals, and even distinguish between isomers or tautomers where experimental data might be ambiguous. rsc.orgmdpi.com Studies have shown a high correlation between GIAO-calculated and experimental chemical shifts for pyrazole derivatives and other nitrogen-containing heterocycles. nih.govrsc.org This predictive power is invaluable for characterizing novel compounds like the analogues of this compound.

Structure Activity Relationship Sar and Mechanistic Studies of 3 4 Bromo 1h Pyrazol 1 Yl Propanamide Derivatives in Biological Systems

Design Principles for Pyrazol-1-yl-propanamide Analogues

The development of pyrazol-1-yl-propanamide analogues is guided by established principles in medicinal chemistry, including rational design based on pharmacophore models and strategies like scaffold hopping and bioisosteric replacement.

Rational Design Based on Pharmacophore Models

The pyrazole (B372694) ring is a key structural element in many compounds designed to inhibit protein kinases, which are crucial targets in cancer therapy. nih.gov Its versatility and favorable chemical properties make it a "privileged scaffold" in drug design. nih.gov Pharmacophore modeling, a computational method, helps in designing new molecules by identifying the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.netgrafiati.com For pyrazole-based compounds, these models highlight the importance of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions for effective binding to their biological targets. grafiati.com

In the context of pyrazol-1-yl-propanamides developed as selective androgen receptor degraders (SARDs) and pan-antagonists, the general pharmacophore consists of an A-ring, a linkage moiety, and a B-ring. nih.gov The pyrazole ring serves as the B-ring in this model. nih.gov The design of new analogues involves modifying these components to enhance potency and improve pharmacokinetic properties. nih.govnih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold while maintaining its biological activity. The pyrazole ring is often used as a bioisosteric replacement for other five-membered heterocyclic rings, such as pyrrole, or even for larger structures. nih.govarkat-usa.orgarkat-usa.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. acs.org This strategy has been successfully employed in the design of various therapeutic agents, including cannabinoid receptor antagonists. acs.org The pyrazole scaffold's ability to act as both a hydrogen bond donor and acceptor, depending on substitution, makes it a versatile component for bioisosteric replacement in drug design. nih.govnih.gov

Impact of Structural Modifications on Biological Target Engagement

Systematic modifications of the 3-(4-bromo-1H-pyrazol-1-yl)propanamide structure have been undertaken to understand the structure-activity relationships (SAR) and to optimize the compound's biological profile. These modifications have focused on the pyrazole ring, the A-ring, and the linkage moiety.

Influence of Pyrazole Substituents on Activity Profiles

The substituents on the pyrazole ring significantly influence the biological activity of pyrazol-1-yl-propanamide derivatives. nih.govnih.gov In a series of compounds designed as androgen receptor (AR) antagonists, various substitutions on the pyrazole B-ring were explored. nih.gov

A study systematically varied the substituents on the pyrazole ring to improve upon the activities of a lead compound. nih.gov The introduction of different groups at various positions of the pyrazole moiety led to a range of activities in terms of AR ligand-binding domain (LBD) binding affinity, inhibition of AR transactivation, and AR degradation. nih.gov For instance, monosubstitution on the pyrazole ring was explored, followed by the investigation of disubstituted derivatives. nih.gov

The following table summarizes the in vitro activities of some pyrazol-1-yl-propanamide analogues with varying pyrazole substituents, based on data from a study on their potential as treatments for enzalutamide-resistant prostate cancer. nih.gov

CompoundPyrazole B-Ring Substituent(s)AR LBD Binding Ki (nM)Transactivation Inhibition IC50 (nM)AR Degradation (%)
UT-694-Br15018085
UT-1554-Cl12016090
UT-344-CF310015095
26a3,5-di-CF3508098

Effects of A-Ring and Linkage Moiety Variations on Receptor Binding and Degradation

Besides the pyrazole ring, modifications to the aromatic A-ring and the propanamide linkage moiety also have a profound effect on the biological activity of these compounds. nih.govnih.gov In the development of SARDs, variations in the A-ring, such as the introduction of different substituents or replacing the entire ring system, have been shown to impact DNA-binding behavior and cytotoxicity in other classes of compounds. nih.gov

For the pyrazol-1-yl-propanamides, a series of analogues with different A-rings and linkage modifications were synthesized and evaluated. nih.gov These changes aimed to enhance the interaction with the androgen receptor and improve the degradation of both full-length and splice-variant forms of the receptor, which is a key mechanism for overcoming drug resistance in prostate cancer. nih.govnih.gov The results indicated that specific combinations of A-ring and linkage modifications could lead to potent AR antagonists with favorable pharmacokinetic properties and significant in vivo antitumor activity. nih.gov For example, compound 26a, which has a di-trifluoromethyl substitution on the pyrazole B-ring, demonstrated an 80% tumor growth inhibition in a model of enzalutamide-resistant prostate cancer. nih.gov

Mechanistic Investigations of Target Modulation

The primary mechanism of action for the most promising this compound derivatives is the degradation of the androgen receptor. nih.govnih.gov These compounds are classified as Selective Androgen Receptor Degraders (SARDs). nih.govnih.gov Unlike traditional antiandrogens that only block the receptor's activity, SARDs induce the breakdown and clearance of the AR protein. nih.gov

This degradation is mediated through the ubiquitin-proteasome system (UPS). nih.gov The pyrazol-1-yl-propanamide derivatives have been shown to bind to both the N-terminal domain (NTD) and the ligand-binding domain (LBD) of the AR. nih.gov This dual binding is thought to be crucial for inducing the conformational changes that lead to the receptor's ubiquitination and subsequent degradation by the proteasome. nih.gov This mechanism is effective against both the full-length AR and splice variants that lack the LBD, which are a common cause of resistance to conventional antiandrogen therapies. nih.gov

Interaction with Androgen Receptor (AR) Domains (e.g., NTD, AF-1, LBD)

The human androgen receptor (AR) is a protein comprised of several functional domains, most notably the N-terminal domain (NTD), the DNA-binding domain (DBD), and the C-terminal ligand-binding domain (LBD). nih.gov The NTD contains the Activation Function-1 (AF-1) region, which is crucial for the receptor's transcriptional activity. The LBD is the site where androgens, the natural ligands, bind to activate the receptor. nih.gov

A series of novel aryl pyrazol-1-yl-propanamides were developed as small molecules that interact with the androgen receptor. nih.govnih.gov These compounds were designed based on the common A-ring–linkage–B-ring pharmacophore typical of nonsteroidal antiandrogens. nih.gov In this design, the pyrazole moiety serves as the B-ring structural element. nih.gov The interaction of these compounds with the AR is distinct from some previously developed selective androgen receptor degraders (SARDs) that were known to bind to the AF-1 region of the NTD. nih.gov The unique pyrazole scaffold allows for a different mode of antagonism, contributing to its efficacy in cancers that have developed resistance to other treatments. nih.govnih.gov

Elucidation of Selective Androgen Receptor Degrader (SARD) Mechanisms

A key mechanism of action for this class of compounds is their ability to function as Selective Androgen Receptor Degraders (SARDs). nih.gov Instead of only blocking the receptor's activity, SARDs trigger the degradation of the AR protein itself, thereby reducing the total amount of receptor available in the cancer cell. This dual action of antagonism and degradation makes them particularly effective.

Pharmacological evaluations demonstrated that introducing a pyrazole moiety as the B-ring in the nonsteroidal antiandrogen structure led to the development of a new scaffold with this unique SARD activity. nih.gov Studies comparing derivatives showed that substitutions on the pyrazole ring could modulate this degradation efficacy. For instance, in one comparison, a derivative with a 3-(4-fluorophenyl) substitution showed superior degradation efficacy compared to its 4-position isomer. nih.gov This highlights the sensitivity of the SARD mechanism to the specific chemical structure of the derivative.

Molecular Basis of Pan-Antagonist Activity

The term "pan-antagonist" refers to the ability of these compounds to maintain broad-spectrum AR antagonism, even against AR variants that are resistant to current therapies like enzalutamide. nih.govnih.gov This is critical because prostate cancer often recurs and becomes resistant to standard androgen deprivation therapies. nih.gov

The molecular basis for this pan-antagonist activity lies in the unique pyrazole scaffold. nih.gov Research has demonstrated that these compounds exhibit potent AR antagonist activities and can inhibit tumor growth in xenograft models derived from enzalutamide-resistant cell lines. nih.govnih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing this activity. For example, introducing a halogen atom at the 4-position of the pyrazole ring was found to significantly increase AR inhibitory activity. The 4-bromo derivative, this compound, is part of this series of potent inhibitors. nih.gov

The table below details the AR inhibitory potency of various halogen-substituted pyrazole derivatives, illustrating the impact of different substitutions.

Future Directions and Emerging Research Avenues for 3 4 Bromo 1h Pyrazol 1 Yl Propanamide Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Yield and Stereocontrol

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide and its analogs is an area of active development, aiming to overcome the limitations of traditional methods. Conventional N-alkylation of pyrazoles can be hampered by issues such as the formation of regioisomers and the need for harsh conditions. nih.govmdpi.com To circumvent these challenges, researchers are exploring more advanced and efficient synthetic routes.

Novel methodologies such as phase-transfer catalysis (PTC) are being investigated. PTC can facilitate reactions in biphasic systems, often leading to higher yields under milder conditions. researchgate.net Another promising technique is microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and improve product purity. mdpi.com Furthermore, acid-catalyzed N-alkylation using reagents like trichloroacetimidates offers an alternative to methods requiring strong bases or high temperatures. mdpi.comsemanticscholar.org For large-scale and environmentally friendly synthesis, enzymatic catalysis presents a highly selective option for N-alkylation using simple haloalkanes. nih.gov

Achieving stereocontrol is critical when substitutions on the propanamide chain create chiral centers. Asymmetric synthesis is key to producing specific stereoisomers, which can have significantly different biological activities. A patent for a related compound, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile, highlights the importance of stereoselectivity in the synthesis of these molecules. google.com

Synthetic MethodKey AdvantagesPotential for Stereocontrol
Traditional N-alkylationReadily available reagents, simple procedure. semanticscholar.orgLimited, often results in mixtures. nih.govmdpi.com
Phase-Transfer CatalysisMilder conditions, improved yields, solvent-free options. researchgate.netCan be adapted for asymmetric synthesis.
Microwave-Assisted SynthesisRapid reaction times, higher yields, cleaner reactions. mdpi.comLimited direct control, but can be combined with chiral catalysts.
Acid-Catalyzed AlkylationAvoids strong bases, mild conditions. mdpi.comRegioselectivity can be sterically controlled. mdpi.com
Enzymatic AlkylationHigh regioselectivity, environmentally friendly. nih.govHigh potential through enzyme engineering.

Advanced Computational Approaches for Predictive Modeling and Drug Design

Computational chemistry is a pivotal tool for accelerating the discovery and optimization of novel therapeutic agents based on the this compound scaffold. eurasianjournals.com These methods provide deep insights into the molecular properties and interactions that govern biological activity.

Molecular modeling techniques, including homology modeling and molecular docking, are used to predict how pyrazole (B372694) derivatives bind to their biological targets. eurasianjournals.comresearchgate.net These simulations help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of more potent molecules. nih.gov For instance, docking studies on pyrazole derivatives have been used to understand their binding modes in enzymes like carbonic anhydrase and various kinases. nih.govnih.govmdpi.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer detailed information about the electronic structure of the pyrazole compounds, which is essential for understanding their reactivity and interaction potential. eurasianjournals.comresearchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the chemical structure of these compounds with their biological activities. researchgate.netej-chem.orgnih.govresearchgate.net Advanced methods like 5D-QSAR, which consider induced-fit models, can be particularly useful for designing new inhibitors, for example, against targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Development of Next-Generation Pyrazol-1-yl-propanamide Derivatives with Tuned Biological Profiles

The this compound scaffold is a versatile platform for creating next-generation derivatives with fine-tuned biological activities. mdpi.comnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how modifications to different parts of the molecule affect its therapeutic properties. mdpi.comnih.gov

Systematic modifications are being explored at various positions:

The Propanamide Side Chain: Altering the length, branching, or replacing the amide with other functional groups can optimize interactions with the target protein. SAR studies on related pyrazole amides have shown that even small changes, like methylation of the amide, can significantly impact inhibitory activity. mdpi.comacs.org

The Pyrazole Ring: The bromine atom at position 4 is a key feature, potentially participating in halogen bonding. Replacing it with other substituents can modulate the molecule's electronic and steric properties, influencing its binding affinity and selectivity. frontiersin.org For example, in a series of cannabinoid receptor antagonists, a para-substituted phenyl ring at the pyrazole's 5-position was found to be a critical requirement for potent activity. acs.org

The N1-Substituent: The group attached to the N1 nitrogen of the pyrazole ring plays a significant role in orienting the molecule within a binding pocket. In the case of the drug Ruxolitinib, the pyrazole fragment acts as a linker, providing an extended conformation. mdpi.com

These targeted modifications aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties. frontiersin.org

Modification SiteExamples of Structural ChangesPotential Impact on Biological Profile
Propanamide Moiety Altering chain length, introducing cyclization, replacing amide with esters or other bioisosteres.Optimize hydrophobic and hydrogen bonding interactions. acs.org
Pyrazole C4-Position Replacing bromine with other halogens (Cl, F) or small alkyl/aryl groups.Modulate electronic properties and halogen bonding potential. frontiersin.orgacs.org
Pyrazole N1-Position Varying the linker between the pyrazole and the propanamide.Alter conformation and orientation in the target's active site. mdpi.com

Investigation of Broader Biological Activities and Therapeutic Applications for Related Scaffolds

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govmdpi.commdpi.com While the specific applications of this compound are under investigation, related pyrazole-containing molecules have demonstrated a broad spectrum of biological activities.

Pyrazole derivatives have been successfully developed as anti-inflammatory (Celecoxib), anticancer (Crizotinib, Ruxolitinib), and analgesic (Difenamizole) drugs. frontiersin.orgmdpi.com Research has also shown their potential as antimicrobial, anticonvulsant, antidepressant, and antioxidant agents. mdpi.comresearchgate.netnih.gov For example, certain pyrazole amides and hydrazones have exhibited significant antiproliferative and antioxidant properties. mdpi.comnih.gov A study on a 4-bromo-pyrazole derivative showed competitive anticancer activity against a hepatocellular carcinoma cell line. nih.gov

Future research will likely involve screening this compound and its newly synthesized derivatives against a wide range of biological targets. This could uncover novel therapeutic uses in areas such as neurodegenerative diseases, where pyrazole scaffolds have shown potential as inhibitors of enzymes like monoamine oxidase (MAO). frontiersin.orgnih.gov The versatility of the pyrazole core suggests that continued exploration of this and related scaffolds could lead to the discovery of important new medicines. nih.gov

Q & A

Q. What are the common synthetic routes for 3-(4-bromo-1H-pyrazol-1-yl)propanamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves bromination of pyrazole precursors followed by nucleophilic substitution or coupling reactions. For example, bromination using N-bromosuccinimide (NBS) in dichloromethane introduces the bromine atom at the pyrazole ring (60–80% yield) . Subsequent alkylation with propanamide derivatives is performed under anhydrous conditions with bases like triethylamine. Optimization includes:
  • Temperature : 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalysts : Transition metals (e.g., Pd for coupling) improve regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyrazole ring (δ 7.5–8.5 ppm for pyrazole protons) and propanamide backbone (δ 2.2–3.5 ppm for CH2_2) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 244.02) .
  • X-ray crystallography : Resolves bromine positioning and hydrogen-bonding networks (e.g., C–Br bond length ~1.90 Å) .

Q. How does the bromine substituent influence the compound’s reactivity?

  • Methodological Answer : Bromine enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). It also stabilizes intermediates via resonance effects. For example:
  • Nucleophilic substitution : Bromine at C4 is replaced by amines or thiols in polar solvents .
  • Catalytic applications : Bromine acts as a directing group in C–H activation .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Methodological Answer : Discrepancies in antimicrobial or kinase inhibition assays often arise from:
  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffers) affect compound stability .
  • Structural analogs : Compare activity with derivatives lacking bromine or propanamide groups to isolate functional motifs .
  • Dose-response curves : Use IC50_{50}/EC50_{50} values to validate potency thresholds .

Q. What strategies mitigate low yields in multi-step syntheses?

  • Methodological Answer : Low yields (e.g., <40% in final steps) are addressed by:
  • Intermediate purification : Column chromatography (ethyl acetate/hexane, 1:4) removes byproducts .
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps .

Q. How do computational methods aid in predicting reaction pathways?

  • Methodological Answer : Density functional theory (DFT) and molecular docking predict:
  • Reaction feasibility : Transition state energies for bromine substitution or amide formation .
  • Biological targets : Binding affinities to enzymes (e.g., kinases) via PyRx or AutoDock .
  • Solvent effects : COSMO-RS models optimize solvent selection for crystallization .

Q. What are the pitfalls in interpreting crystallographic data for this compound?

  • Methodological Answer : Common issues include:
  • Disorder in the pyrazole ring : Refine occupancy ratios using SHELXL .
  • Hydrogen bonding ambiguity : Neutron diffraction or DFT-calculated Hirshfeld surfaces clarify interactions .
  • Polymorphism : Screen multiple solvents (e.g., 2-propanol vs. acetonitrile) to isolate stable forms .

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